molecular formula C22H28O3 B14522874 4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate CAS No. 62716-92-1

4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate

Cat. No.: B14522874
CAS No.: 62716-92-1
M. Wt: 340.5 g/mol
InChI Key: RFEPKTCNKACMKJ-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate is an organic compound with the molecular formula C22H28O3 It is a type of ester formed from the reaction between 4-(Hexyloxy)phenol and 4-(propan-2-yl)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate typically involves the esterification reaction between 4-(Hexyloxy)phenol and 4-(propan-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with biological pathways. The aromatic rings in the compound can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-butyloxybenzoate
  • 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-(propan-2-yl)benzoate is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of the hexyloxy and propan-2-yl groups imparts distinct solubility, reactivity, and potential biological activity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62716-92-1

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-hexoxyphenyl) 4-propan-2-ylbenzoate

InChI

InChI=1S/C22H28O3/c1-4-5-6-7-16-24-20-12-14-21(15-13-20)25-22(23)19-10-8-18(9-11-19)17(2)3/h8-15,17H,4-7,16H2,1-3H3

InChI Key

RFEPKTCNKACMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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